molecular formula C16H10O4 B185352 3-(2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 443292-41-9

3-(2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No. B185352
CAS RN: 443292-41-9
M. Wt: 266.25 g/mol
InChI Key: UGDDIMJKYOAQNT-UHFFFAOYSA-N
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Description

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of coumarin heterocycles, which includes 3-(2-oxo-2H-chromen-3-yl)benzoic acid, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are often carried out under green conditions, such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of 3-(2-oxo-2H-chromen-3-yl)benzoic acid can be represented by the InChI code 1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

3-(2-oxo-2H-chromen-3-yl)benzoic acid has a boiling point of 529.4±50.0 °C at 760 mmHg and a flash point of 205.4±23.6 °C . It has a density of 1.4±0.1 g/cm3 . The compound is solid at room temperature .

Scientific Research Applications

properties

IUPAC Name

3-(2-oxochromen-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDIMJKYOAQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353732
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

443292-41-9
Record name 3-(2-oxo-2H-chromen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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